molecular formula C11H18N2O2 B2433105 N-(1-Ethoxypiperidin-4-yl)but-2-ynamide CAS No. 2411257-92-4

N-(1-Ethoxypiperidin-4-yl)but-2-ynamide

Cat. No.: B2433105
CAS No.: 2411257-92-4
M. Wt: 210.277
InChI Key: DGCKFBKZJITDRR-UHFFFAOYSA-N
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Description

N-(1-Ethoxypiperidin-4-yl)but-2-ynamide (CAS 2411257-92-4) is a chemical compound with the molecular formula C11H18N2O2 and a molecular weight of 210.27 g/mol . It features a but-2-ynamide moiety linked to a 1-ethoxypiperidin-4-yl group, a structure that places it within a class of piperidine-based compounds frequently investigated for their potential biological activities and as a valuable scaffold in medicinal chemistry research . Compounds with similar N-(piperidin-4-yl)amide backbones have been identified as potent ligands for various biological targets, such as sigma receptors, which are implicated in neurological disorders . Furthermore, related structures have been explored as inhibitors of protein complexes like the NLRP3 inflammasome, a key player in inflammatory diseases . The presence of the ethoxy group on the piperidine nitrogen may influence the compound's electronic properties and bioavailability, making it a point of interest for structure-activity relationship (SAR) studies. This product is supplied as a high-purity material for research and development purposes. It is intended for use in laboratory settings only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound as a building block in synthetic chemistry or as a probe for pharmacological studies.

Properties

IUPAC Name

N-(1-ethoxypiperidin-4-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-3-5-11(14)12-10-6-8-13(9-7-10)15-4-2/h10H,4,6-9H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCKFBKZJITDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON1CCC(CC1)NC(=O)C#CC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method allows for the formation of the piperidine ring with the desired substitutions.

Industrial Production Methods

Industrial production of N-(1-Ethoxypiperidin-4-yl)but-2-ynamide may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-Ethoxypiperidin-4-yl)but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-Ethoxypiperidin-4-yl)but-2-ynamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Ethoxypiperidin-4-yl)but-2-ynamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-Ethoxypiperidin-4-yl)but-2-ynamide include other piperidine derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Q & A

Q. How can researchers optimize the synthetic route for scale-up while maintaining enantiomeric purity?

  • Strategies :
  • Catalytic asymmetric synthesis : Use chiral palladium catalysts (e.g., Pd(OAc)₂ with (R)-BINAP) for enantioselective alkyne amidation .
  • Process chemistry : Replace column chromatography with crystallization (e.g., ethanol/water mixtures) for cost-effective purification.
  • Quality control : Chiral HPLC (Chiralpak AD-H column) to verify ≥99% enantiomeric excess .

Tables for Key Data

Table 1. Computational Parameters for Anti-ZIKV Analogs (DFT/B3LYP/6-31G)*

PropertyCompound 1 Compound 2
HOMO-LUMO Gap (eV)4.34.6
Dipole Moment (Debye)5.24.8
IR C≡C Stretch (cm⁻¹)21052110

Q. Table 2. In Vivo Efficacy of EGFR Inhibitors

CompoundModel (Dose)Tumor Inhibition (%)Reference
CL-387785 A431 Xenograft (10 mg/kg)47 ± 6
Gefitinib A431 Xenograft (10 mg/kg)32 ± 5

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